molecular formula C11H13N5O2 B2570976 N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 685113-63-7

N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2570976
CAS RN: 685113-63-7
M. Wt: 247.258
InChI Key: KUOKSIWFIGXZBI-UHFFFAOYSA-N
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Description

“N-(2,5-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE” is a chemical compound with the linear formula C18H21NO4 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

In a study on the synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives, the 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7 showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using 1H NMR and mass spectra .


Chemical Reactions Analysis

In the Cadogan reaction of 2-aryl-3-nitropyridines, a ring opening of a nitrene and cyclization occurs, leading to the formation of δ-carbolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Microbial Degradation and Toxicity

Research has focused on the microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), providing insights into microbial pathways that may offer toxicologically advantageous degradation routes for triazine derivatives in contaminated environments (Khan, Lee, & Park, 2012).

Biological Significance of Triazines

Triazines, including various derivatives, have been extensively studied for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects, highlighting the potential of triazine nuclei as core moieties for drug development (Verma, Sinha, & Bansal, 2019).

Mesogens Comprising Triazine Core

Recent advancements in mesogens with a 1,3,5-triazine core have been explored for their significance in charge and energy transport and potential organo-electronic applications. This research sheds light on the structural modifications and property alterations of triazine-based discotic liquid crystals (Devadiga & Ahipa, 2019).

High Energy Density Materials

Studies on high-nitrogen azine energetic compounds, including triazines, have reviewed their application in propellants, explosives, and gas generators. These compounds have shown potential to improve burning rates, reduce sensitivity, and enhance detonation performance (Yongjin & Shuhong, 2019).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed and are suspected of causing genetic defects .

Future Directions

Research on similar compounds suggests potential applications in various fields, including the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-17-7-3-4-9(18-2)8(5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOKSIWFIGXZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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